molecular formula C10H11ClO4 B2831415 3-Chloro-4-ethoxy-5-methoxybenzoic acid CAS No. 712294-48-9

3-Chloro-4-ethoxy-5-methoxybenzoic acid

Cat. No.: B2831415
CAS No.: 712294-48-9
M. Wt: 230.64
InChI Key: JVMOVETVCDRYIV-UHFFFAOYSA-N
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Description

Evolution of Substituted Benzoic Acids in Contemporary Chemical Research

The field of organic chemistry has long recognized substituted benzoic acids as fundamental molecular scaffolds. Historically, their study was pivotal in developing the foundational principles of chemical reactivity and synthesis. In contemporary research, their role has evolved from simple acidic compounds to highly sophisticated building blocks. The advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the ability of chemists to create a diverse array of benzoic acid derivatives. These advanced methods allow for the precise and controlled introduction of a wide range of functional groups onto the aromatic ring, enabling the fine-tuning of steric and electronic properties for specific applications. This has led to an explosion in the complexity and variety of substituted benzoic acids available for research and development in numerous scientific disciplines.

Significance of Aromatic Carboxylic Acids as Synthetic Precursors

Aromatic carboxylic acids are invaluable precursors in multi-step organic synthesis due to the versatile reactivity of the carboxyl group. This functional group can be readily transformed into a plethora of other functionalities, including esters, amides, acid halides, and anhydrides, which are themselves key intermediates for constructing more complex molecules. Furthermore, the carboxyl group can be reduced to form alcohols or aldehydes, or removed entirely via decarboxylation. In addition to the reactivity of the carboxyl moiety, its presence on the aromatic ring, along with other substituents, directs the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directive influence is a critical tool for synthetic chemists to control the architectural assembly of complex target molecules, making aromatic carboxylic acids indispensable starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Positioning of 3-Chloro-4-ethoxy-5-methoxybenzoic Acid within Current Organic Synthesis Paradigms

This compound is a polysubstituted benzoic acid derivative that exemplifies the strategic design of modern synthetic building blocks. Its molecular structure is characterized by a specific arrangement of chloro, ethoxy, and methoxy (B1213986) groups at the 3, 4, and 5 positions of the benzoic acid ring, respectively. This unique combination of an electron-withdrawing halogen and two electron-donating alkoxy groups, in addition to the carboxyl group, imparts a distinct electronic and steric profile to the molecule. This substitution pattern makes it a highly valuable intermediate for creating complex molecular targets, as each functional group offers a potential site for selective modification. The presence of multiple reactive handles allows for its use in combinatorial chemistry and the synthesis of targeted libraries of compounds for screening purposes.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 712294-48-9 chemscene.comchemicalbook.com
Molecular Formula C₁₀H₁₁ClO₄ chemscene.com
Molecular Weight 230.64 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 55.76 Ų chemscene.com
LogP 2.4455 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 1 chemscene.com

| Rotatable Bonds | 4 chemscene.com |

Historical Trajectories and Emerging Trends in Related Compound Classes

The scientific journey of substituted benzoic acids began with the isolation and study of simple, naturally occurring derivatives. Salicylic acid, for instance, laid the groundwork for the development of one of the most well-known drugs, aspirin. The historical trajectory has seen these compounds used as antiseptics, food preservatives, and key intermediates in the dye industry. Today, the focus has shifted towards creating highly functionalized benzoic acids for high-tech applications. Emerging trends include their incorporation into metal-organic frameworks (MOFs), the development of novel polymers with tailored properties, and their use as scaffolds in the design of targeted pharmaceuticals. The synthesis of these advanced compounds is increasingly guided by principles of green chemistry, emphasizing atom economy and the reduction of hazardous waste.

Interdisciplinary Relevance within Chemical Sciences

The utility of this compound and its chemical relatives is not confined to organic synthesis. In medicinal chemistry, the substituted benzoic acid motif is a common feature in a wide range of therapeutic agents. The specific functional groups on this compound can be crucial for binding to biological targets and modulating pharmacological activity. In materials science, the rigid aromatic core and the potential for intermolecular interactions, such as hydrogen bonding, make these compounds excellent candidates for building supramolecular structures and liquid crystals. The tailored electronic properties resulting from the substitution pattern can also be harnessed in the development of organic electronic materials. This broad applicability highlights the interdisciplinary nature of modern chemical research, where molecules are designed to solve problems across various scientific fields.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMOVETVCDRYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid

Precursor Selection and Strategic Design of Synthetic Routes

The design of a viable synthetic route for 3-Chloro-4-ethoxy-5-methoxybenzoic acid hinges on the availability and reactivity of starting materials. A common and logical precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid), which already contains the desired methoxy (B1213986) and carboxylic acid groups in the correct relative positions. The synthetic strategy then focuses on the introduction of the ethoxy and chloro substituents.

A plausible and efficient synthetic pathway commencing from vanillic acid can be outlined as follows:

Esterification of the carboxylic acid group of vanillic acid to protect it during subsequent reactions and to enhance solubility in organic solvents.

Etherification of the phenolic hydroxyl group to introduce the ethoxy moiety.

Regioselective chlorination of the aromatic ring at the position ortho to the ethoxy group.

Hydrolysis of the ester group to yield the final carboxylic acid product.

This strategic design ensures that the functional groups are introduced in a sequence that minimizes side reactions and allows for high regioselectivity.

Halogenation and Functional Group Interconversion Strategies

Halogenation, specifically chlorination, is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring, namely the ethoxy and methoxy groups, are paramount. Both the ethoxy and methoxy groups are ortho-, para-directing activators. In the precursor, 4-ethoxy-3-methoxybenzoic acid (or its ester), the position C5 is activated by both the C4-ethoxy and C3-methoxy groups, making it the most probable site for electrophilic substitution.

Functional group interconversions are central to this synthetic route. The initial esterification of the carboxylic acid is a protective measure, preventing it from interfering with the subsequent etherification and chlorination steps. The final step, the hydrolysis of the ester back to a carboxylic acid, is a deprotection step that yields the target molecule.

Ester Hydrolysis and Carboxylic Acid Formation Pathways

The final step in the proposed synthesis is the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid. This is a standard and well-established reaction in organic synthesis. The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, or saponification, is often preferred due to its generally higher yields and cleaner reactions. This typically involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the carboxylic acid.

Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium, is also a viable method. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Multi-Step Synthesis Protocols and Yield Optimization

The successful synthesis of this compound relies on the careful execution and optimization of each step in the multi-step protocol.

A representative multi-step synthesis starting from vanillic acid is detailed below:

Step 1: Esterification of Vanillic Acid to Ethyl Vanillate (B8668496)

Vanillic acid is reacted with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions. This Fischer esterification reaction typically proceeds with high yields.

ReactantsReagents/ConditionsProductTypical Yield
Vanillic Acid, EthanolConcentrated H₂SO₄ (catalyst), RefluxEthyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate)85-95%

Step 2: Etherification of Ethyl Vanillate to Ethyl 4-ethoxy-3-methoxybenzoate

The phenolic hydroxyl group of ethyl vanillate is etherified using an ethylating agent, such as diethyl sulfate (B86663) or ethyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF.

ReactantReagents/ConditionsProductTypical Yield
Ethyl VanillateDiethyl sulfate, K₂CO₃, Acetone, RefluxEthyl 4-ethoxy-3-methoxybenzoate80-90%

Step 3: Regioselective Chlorination

The resulting ethyl 4-ethoxy-3-methoxybenzoate is then subjected to regioselective chlorination.

Regioselective Chlorination Procedures

The chlorination of the aromatic ring must be carefully controlled to achieve substitution at the desired C5 position. The strong activating and ortho, para-directing nature of the ethoxy and methoxy groups makes this position electronically favorable for electrophilic attack.

Common chlorinating agents for such activated aromatic systems include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), often at or below room temperature to control the reaction rate and minimize the formation of polychlorinated byproducts.

ReactantReagents/ConditionsProductTypical Yield
Ethyl 4-ethoxy-3-methoxybenzoateSO₂Cl₂, Dichloromethane, 0°C to rtEthyl 3-chloro-4-ethoxy-5-methoxybenzoate70-85%

Nucleophilic Aromatic Substitution Variants for Ethoxy and Methoxy Installation

While the proposed route involves the sequential etherification of a pre-existing hydroxyl group, alternative strategies could involve nucleophilic aromatic substitution (SNAᵣ) reactions to install the ethoxy and methoxy groups. However, these methods are generally less favorable for this specific target molecule due to the lack of strong electron-withdrawing groups necessary to activate the aromatic ring for nucleophilic attack. The presence of the activating carboxylate/ester group makes electrophilic substitution a more practical approach.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid.

ReactantReagents/ConditionsProduct
Ethyl 3-chloro-4-ethoxy-5-methoxybenzoate1. NaOH (aq), Ethanol, Reflux2. HCl (aq)This compound

Novel Catalyst Systems and Reaction Conditions for Enhanced Selectivity

Research into aromatic halogenation has led to the development of novel catalyst systems that can enhance the regioselectivity and efficiency of chlorination reactions. For the chlorination of activated aromatic compounds like ethyl 4-ethoxy-3-methoxybenzoate, the use of mild and selective catalysts can be advantageous.

Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can be used to polarize the chlorinating agent, thereby increasing its electrophilicity. However, for highly activated substrates, these strong Lewis acids can sometimes lead to over-halogenation or side reactions.

More recently, organocatalysts have emerged as a valuable tool for selective halogenation. For instance, certain Lewis bases have been shown to catalyze aromatic halogenation with N-halosuccinimides. These catalysts are thought to activate the halogenating agent through the formation of a more reactive halonium species.

Furthermore, the choice of solvent can significantly influence the selectivity of the chlorination reaction. Polar aprotic solvents can sometimes enhance the rate and selectivity of the reaction. The development and application of novel catalyst systems and optimized reaction conditions are key to achieving high yields and purity in the synthesis of this compound.

Catalyst TypeExamplePotential Advantage in Chlorination
Lewis Acids AlCl₃, FeCl₃Increased electrophilicity of chlorinating agent
Organocatalysts Thiourea derivatives, Amine-based catalystsMild reaction conditions, enhanced selectivity

Transition Metal Catalysis in Benzoic Acid Derivatization

Transition metal catalysis offers powerful tools for the derivatization of benzoic acids, often enabling C-H bond functionalization with high selectivity and efficiency. While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, principles from related transformations can be applied.

Palladium-catalyzed reactions are particularly prominent in the functionalization of benzoic acid derivatives. nih.gov These reactions can proceed via a variety of mechanisms, often involving a directing group to control the regioselectivity of the C-H activation step. For a substrate like 4-ethoxy-3-methoxybenzoic acid, the carboxylic acid group itself can act as a directing group, facilitating functionalization at the ortho positions. However, for the desired chlorination at the meta position (C5), this directing effect is not directly applicable.

Alternative strategies could involve palladium-catalyzed cross-coupling reactions. For instance, a suitably functionalized precursor, such as a bromo- or iodo-substituted benzoic acid derivative, could be coupled with an appropriate organometallic reagent. However, this would add complexity to the synthetic route.

Copper-catalyzed reactions, such as the Ullmann ether synthesis, are also relevant for the formation of the ether linkage in the initial step of the proposed synthesis. numberanalytics.com While the Williamson ether synthesis is more common for this type of transformation, copper-catalyzed methods can be advantageous in certain cases, particularly for the formation of diaryl ethers.

The table below summarizes some transition metal-catalyzed reactions that are relevant to the synthesis of substituted benzoic acids.

Catalyst SystemReaction TypeSubstrate ScopePotential Applicability
Palladium(II) acetate (B1210297) / Directing GroupC-H Arylation/AlkylationBenzoic acid derivativesFunctionalization of the aromatic ring, though regioselectivity for the target molecule may be challenging.
Copper(I) iodide / LigandUllmann Ether SynthesisAryl halides and alcohols/phenolsSynthesis of the 4-ethoxy-3-methoxybenzoic acid precursor from a halogenated vanillic acid derivative.
Rhodium(III) complexesC-H Activation/AnnulationBenzoic acids and various coupling partnersConstruction of more complex fused ring systems, less directly applicable to the target molecule.

Organocatalytic Approaches for Aromatic Functionalization

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for a wide range of transformations. In the context of synthesizing this compound, organocatalysis could be particularly relevant for the selective chlorination step.

Electrophilic aromatic substitution reactions, such as chlorination, are often catalyzed by Lewis acids. While traditional Lewis acids are metal-based, organocatalysts can also promote such reactions. For instance, certain organocatalysts can activate the chlorinating agent, making it more electrophilic and facilitating the attack by the electron-rich aromatic ring of 4-ethoxy-3-methoxybenzoic acid.

Recent research has demonstrated that the reactivity of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent can be fine-tuned by organocatalysts. nih.gov For example, acetonitrile (B52724) has been shown to activate SO₂Cl₂ for the chlorination of various aromatic compounds. nih.gov The choice of organocatalyst can also influence the regioselectivity of the reaction. For the chlorination of phenols, specific organocatalysts have been found to direct the substitution to either the ortho or para position. nih.gov In the case of 4-ethoxy-3-methoxybenzoic acid, the directing effects of the ethoxy and methoxy groups would strongly favor substitution at the C5 position, and an appropriate organocatalyst could enhance this selectivity.

The following table provides examples of organocatalytic systems relevant to aromatic functionalization.

OrganocatalystReaction TypeChlorinating AgentKey Features
AcetonitrileElectrophilic ChlorinationSulfuryl ChlorideActivates the chlorinating agent for reaction with diverse aromatic compounds. nih.gov
(S)-DiphenylprolinolRegioselective Chlorination of PhenolsSulfuryl ChlorideExhibits high ortho-selectivity. nih.gov
Nagasawa's bis-thioureaRegioselective Chlorination of PhenolsSulfuryl ChlorideShows high ortho-selectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as solvent choice, atom economy, and waste minimization.

Solvent-Free and Aqueous Medium Syntheses

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. The Williamson ether synthesis, a key step in the proposed synthesis, can be adapted to be more environmentally friendly.

Solvent-Free Synthesis: The etherification of phenols can be performed efficiently under solvent-free conditions. researchgate.net For example, the reaction of a phenol (B47542) with an alkylating agent like diethyl sulfate can be carried out in the presence of a solid base such as potassium carbonate, without the need for a solvent. researchgate.net This approach simplifies the work-up procedure, reduces waste, and can lead to high yields of the desired ether.

Aqueous Medium Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic and non-flammable nature. The Williamson ether synthesis can be conducted in an aqueous medium, often with the aid of a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase (the alkylating agent), where the reaction occurs. This method can be effective for the etherification of phenolic acids.

The chlorination step can also be performed in aqueous media using reagents like N-chlorosuccinimide (NCS). tsijournals.comisca.me Conducting the reaction in water eliminates the need for hazardous organic solvents. isca.me

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry as they minimize the generation of waste.

Atom Economy of the Williamson Ether Synthesis: The Williamson ether synthesis, when considering the formation of 4-ethoxy-3-methoxybenzoic acid from vanillic acid and an ethylating agent like diethyl sulfate, can have a relatively high atom economy.

The balanced chemical equation for the reaction with diethyl sulfate is: C₈H₈O₄ (Vanillic Acid) + (C₂H₅)₂SO₄ (Diethyl Sulfate) + 2NaOH → C₁₀H₁₂O₄ (4-ethoxy-3-methoxybenzoic acid) + Na₂SO₄ + 2H₂O

The atom economy can be calculated as: Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the desired product is 4-ethoxy-3-methoxybenzoic acid (MW = 196.20 g/mol ). The reactants are vanillic acid (MW = 168.15 g/mol ), diethyl sulfate (MW = 154.18 g/mol ), and sodium hydroxide (2 x 40.00 g/mol = 80.00 g/mol ).

Sum of reactant molecular weights = 168.15 + 154.18 + 80.00 = 402.33 g/mol

Percentage Atom Economy = (196.20 / 402.33) x 100 ≈ 48.7%

While not 100%, this is a reasonable atom economy for a substitution reaction. The main byproduct is sodium sulfate, which is a relatively benign salt.

Atom Economy of the Chlorination Step: The chlorination of 4-ethoxy-3-methoxybenzoic acid with a reagent like N-chlorosuccinimide (NCS) also generates byproducts.

The reaction with NCS is: C₁₀H₁₂O₄ + C₄H₄ClNO₂ (NCS) → C₁₀H₁₁ClO₄ (this compound) + C₄H₅NO₂ (Succinimide)

The desired product is this compound (MW = 230.64 g/mol ). The reactants are 4-ethoxy-3-methoxybenzoic acid (MW = 196.20 g/mol ) and NCS (MW = 133.53 g/mol ).

Sum of reactant molecular weights = 196.20 + 133.53 = 329.73 g/mol

Percentage Atom Economy = (230.64 / 329.73) x 100 ≈ 69.9%

This reaction has a higher atom economy than the etherification step. The byproduct, succinimide, is a relatively non-hazardous organic compound.

To further minimize waste, the use of recyclable catalysts is a key strategy. researchgate.net For instance, in transition metal-catalyzed reactions, developing catalysts that can be easily separated from the reaction mixture and reused is a major focus of green chemistry research. researchgate.net

Scale-Up Considerations for Laboratory to Preparative Synthesis

The transition of a synthetic route from a laboratory scale to a larger, preparative or industrial scale introduces a new set of challenges that must be carefully considered. These include reaction kinetics, heat transfer, mass transfer, safety, and cost-effectiveness.

Reaction Kinetics and Heat Transfer: Reactions that are easily controlled on a small scale can become difficult to manage on a larger scale. The etherification and chlorination reactions are typically exothermic. As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" and potential runaway reactions. Therefore, careful control of reaction temperature through efficient cooling systems and controlled addition of reagents is crucial.

Mass Transfer: In heterogeneous reactions, such as those involving a solid base or a phase-transfer catalyst, efficient mixing becomes critical to ensure adequate mass transfer between phases. The choice of reactor and agitator design is important to maintain homogeneity and achieve consistent reaction rates.

Safety Considerations: The handling of large quantities of reagents requires stringent safety protocols. For example, chlorinating agents like sulfuryl chloride and N-chlorosuccinimide can be hazardous. icheme.orgacs.org A thorough risk assessment should be conducted to identify potential hazards, such as the release of toxic gases or the potential for explosions. icheme.orgacs.org The use of less hazardous reagents and reaction conditions is a key consideration during process development.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. The choice of purification method (e.g., crystallization, distillation, chromatography) will depend on the properties of the product and the impurities present. Developing a robust and efficient purification process is essential for achieving the desired product quality and minimizing production costs.

The following table outlines some key considerations for the scale-up of the synthesis of this compound.

ParameterLaboratory ScalePreparative/Industrial Scale
Heat Management Simple heating/cooling bathsJacketed reactors with precise temperature control, controlled reagent addition.
Mixing Magnetic or overhead stirringHigh-torque mechanical stirrers, optimized impeller design.
Reagent Handling Manual additionAutomated dosing systems, closed-system transfers.
Safety Fume hoodProcess safety management (PSM) protocols, dedicated ventilation, and containment systems.
Purification Flash chromatography, simple crystallizationRecrystallization from optimized solvent systems, filtration, and drying in specialized equipment.
Cost Analysis Focus on yield and purityEmphasis on raw material costs, process efficiency, and cycle time.

Chemical Transformations and Derivatization of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group into esters and amides is a fundamental transformation for modifying the compound's physical and chemical properties.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), would be applicable. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester.

Amide synthesis typically proceeds through the activation of the carboxylic acid. A common method involves converting the benzoic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov This intermediate can then readily react with a primary or secondary amine to form the desired amide.

Table 1: General Conditions for Esterification and Amidation

TransformationReagent(s)General ConditionsProduct
EsterificationAlcohol, Acid CatalystHeatAlkyl 3-chloro-4-ethoxy-5-methoxybenzoate
Amidation1. SOCl₂ or (COCl)₂2. Amine1. Heat2. Room TemperatureN-substituted-3-chloro-4-ethoxy-5-methoxybenzamide

Note: This table represents generalized reaction conditions and may require optimization for this specific substrate.

For the synthesis of amides, particularly in the context of creating peptide-like structures or when milder conditions are required, a variety of peptide coupling reagents can be employed. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective.

Reduction of the Carboxylic Acid to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires specialized reagents or a two-step process, for example, by first converting the carboxylic acid to a derivative that is more amenable to partial reduction.

Table 2: Reagents for the Reduction of Carboxylic Acids

Target ProductReagent(s)General Conditions
Primary AlcoholLithium aluminum hydride (LiAlH₄)Anhydrous ether solvent
AldehydeSpecialized reagents (e.g., protected derivatives followed by reduction)Varies depending on the method

Note: This table provides a general guide to common reagents and conditions.

The resulting 3-Chloro-4-ethoxy-5-methoxybenzyl alcohol can undergo further reactions typical of primary alcohols, such as oxidation back to the aldehyde or carboxylic acid, or conversion to ethers and esters. The 3-Chloro-4-ethoxy-5-methoxybenzaldehyde, if successfully synthesized, would be a valuable intermediate for reactions such as reductive amination to form secondary amines, or Wittig-type reactions to form alkenes.

Reactions Involving the Aromatic Ring System

The substituents on the benzene (B151609) ring dictate the position and feasibility of electrophilic aromatic substitution reactions. The ethoxy and methoxy (B1213986) groups are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating, and the carboxylic acid group is meta-directing and deactivating. The interplay of these directing effects will determine the regioselectivity of any substitution reaction. Given the steric hindrance and the combined electronic effects, predicting the outcome of such reactions without experimental data is speculative. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Electrophilic Aromatic Substitution at Unsubstituted Positions

The benzene ring of 3-Chloro-4-ethoxy-5-methoxybenzoic acid has two unsubstituted positions (C-2 and C-6). The outcome of electrophilic aromatic substitution (EAS) at these sites is determined by the cumulative directing and activating/deactivating effects of the existing substituents.

Directing Effects : The ethoxy and methoxy groups are potent activating groups and direct incoming electrophiles to the ortho and para positions. The chloro group is a deactivating group but is also ortho, para-directing. The carboxylic acid is a strong deactivating group and directs incoming electrophiles to the meta position.

Considering these effects in concert, the C-6 position is ortho to the methoxy group and meta to the chloro and carboxylic acid groups. The C-2 position is ortho to the ethoxy group and meta to the chloro and carboxylic acid groups. The powerful activating and directing influence of the alkoxy groups (ethoxy and methoxy) is expected to dominate, guiding the electrophile to one of these two available positions. The C-6 position, being ortho to the methoxy group and para to the ethoxy group, is electronically favored. Steric hindrance from the adjacent carboxylic acid might be a factor, but the strong electronic activation at this site likely makes it the primary target for substitution.

Below is a table of predicted outcomes for common electrophilic aromatic substitution reactions.

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄3-Chloro-4-ethoxy-5-methoxy-6-nitrobenzoic acid
BrominationBr₂, FeBr₃6-Bromo-3-chloro-4-ethoxy-5-methoxybenzoic acid
SulfonationFuming H₂SO₄3-Chloro-4-ethoxy-5-methoxybenzoic-6-sulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃6-Acetyl-3-chloro-4-ethoxy-5-methoxybenzoic acid

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Site (e.g., Suzuki, Sonogashira, Heck)

The presence of an aryl chloride allows this compound to serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands can effectively facilitate these transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction would form a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds. nih.gov

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, providing a direct route to substituted arylalkynes. The reaction is typically co-catalyzed by copper(I) salts. googleapis.comgoogle.com

Heck Reaction : The Heck reaction would involve the coupling of the aryl chloride with an alkene to form a substituted alkene, offering a method for vinylation of the aromatic ring. google.com

The table below outlines the potential products from these cross-coupling reactions.

Reaction Type Coupling Partner Typical Catalyst System Potential Product
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄4-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4-Ethoxy-5-methoxy-3-(phenylethynyl)benzoic acid
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N4-Ethoxy-5-methoxy-3-((E)-styryl)benzoic acid

Modifications of the Ether Linkages (Ethoxy and Methoxy Groups)

The ethoxy and methoxy groups are generally stable, but their modification, primarily through cleavage, can be achieved under specific, often harsh, conditions.

Cleavage and Re-functionalization of Ether Bonds

The cleavage of aryl alkyl ethers typically requires strong protic acids (HBr, HI) or potent Lewis acids (BBr₃, BCl₃). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the adjacent alkyl carbon (Sₙ2 mechanism) or formation of a carbocation (Sₙ1 mechanism) if the alkyl group is tertiary. youtube.com For the methoxy and ethoxy groups, the cleavage would occur via an Sₙ2 pathway.

Selective cleavage of the methoxy versus the ethoxy group is challenging and would likely result in a mixture of products. Complete cleavage of both ether groups can be achieved with an excess of the cleaving reagent.

Conversion to Hydroxyl or Other Functional Groups

The primary conversion of the ether linkages is their cleavage to the corresponding hydroxyl (phenolic) groups. This transformation yields 3-chloro-4-ethoxy-5-hydroxybenzoic acid, 3-chloro-4-hydroxy-5-methoxybenzoic acid, or the fully dealkylated 3-chloro-4,5-dihydroxybenzoic acid. nih.gov These resulting phenolic compounds are valuable intermediates themselves. The hydroxyl groups can be subsequently re-functionalized through reactions such as Williamson ether synthesis to introduce different alkyl or aryl groups, or converted into esters or sulfonates.

The potential ether cleavage products are summarized below.

Reagent (Conditions) Potential Product(s)
BBr₃ (1 equivalent)Mixture of 3-chloro-4-ethoxy-5-hydroxybenzoic acid and 3-chloro-4-hydroxy-5-methoxybenzoic acid
BBr₃ (excess, CH₂Cl₂)3-Chloro-4,5-dihydroxybenzoic acid
HBr (conc., heat)3-Chloro-4,5-dihydroxybenzoic acid

Exploration of Rearrangement and Cyclization Pathways

The highly substituted and stable aromatic ring of this compound is not prone to rearrangement under standard conditions. Common aromatic rearrangements like the Fries or Claisen rearrangements are not applicable as they require an aryl ester or an aryl allyl ether, respectively.

Cyclization pathways would necessitate prior functionalization of the molecule to introduce reactive groups in proximity to each other. For instance, a cyclization could be envisioned by first introducing a nucleophilic group at the C-2 position via a cross-coupling reaction. Subsequent activation of the carboxylic acid (e.g., to an acyl chloride) could then facilitate an intramolecular acylation to form a tricyclic ketone. Such a pathway remains a theoretical synthetic strategy rather than a documented reaction of the parent compound.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For 3-Chloro-4-ethoxy-5-methoxybenzoic acid (C10H11ClO4), the theoretical monoisotopic mass can be calculated with high precision. This experimental value, when compared to the theoretical mass, provides strong evidence for the assigned molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]+C10H12ClO4+231.04187
[M+Na]+C10H11ClNaO4+253.02381
[M-H]-C10H10ClO4-229.02731

Data is predictive and illustrates the expected high-resolution values.

The presence of a chlorine atom is a key feature that can be identified in the mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment, where the M+2 peak is approximately one-third the intensity of the M peak, aiding in the confirmation of the presence of chlorine in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its functional groups and their connectivity.

Common fragmentation pathways for substituted benzoic acids include:

Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da).

Loss of substituents: Cleavage of the ether linkages, leading to the loss of the ethoxy (C2H5O, 45 Da) or methoxy (B1213986) (CH3O, 31 Da) groups, or the ethyl (C2H5, 29 Da) and methyl (CH3, 15 Da) radicals.

Cleavage of the aromatic ring: More energetic collisions can lead to the fragmentation of the benzene (B151609) ring itself.

Table 2: Plausible MS/MS Fragmentation of [M+H]+ of this compound

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Structure of Fragment
231.04213.03H2OIon resulting from loss of water
231.04203.04COIon resulting from loss of carbon monoxide
231.04185.05C2H4 (ethene)Ion resulting from loss of the ethyl group from the ethoxy moiety
231.04157.01C2H4 + COIon resulting from sequential loss of ethene and carbon monoxide

This table represents a hypothetical fragmentation pattern based on the structure of the molecule.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, provides valuable information about the electronic structure and optical properties of a molecule. These techniques are based on the transitions of electrons between different energy levels upon absorption or emission of light.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like benzoic acid derivatives, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

Benzoic acid itself exhibits characteristic absorption bands. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. Electron-donating groups, such as ethoxy and methoxy groups, tend to cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). The chloro group, being electron-withdrawing but also having lone pairs that can participate in resonance, can have a more complex influence on the spectrum.

Based on the substitution pattern of this compound, it is expected to exhibit absorption maxima in the UV region. Benzoic acid typically has a primary absorption band around 230 nm and a weaker secondary band around 270-280 nm. researchgate.netsielc.com The presence of the ethoxy and methoxy groups would likely shift these bands to longer wavelengths.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength Range (nm)
π → π* (Primary Band)240 - 260
π → π* (Secondary Band)280 - 300

These are estimated values based on the typical effects of the substituents on the benzoic acid chromophore.

Fluorescence and Phosphorescence Studies of Derivatives

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is a rapid process involving emission from a singlet excited state, while phosphorescence is a slower process involving emission from a triplet excited state.

The fluorescence properties of benzoic acid derivatives are highly dependent on their substitution pattern, solvent, and pH. While benzoic acid itself is weakly fluorescent, certain derivatives, particularly those with electron-donating groups like amino or hydroxyl groups, can exhibit significant fluorescence. For instance, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) are known to be fluorescent. umich.edu

The fluorescence potential of this compound or its derivatives would require experimental investigation. The presence of the electron-donating ethoxy and methoxy groups could potentially lead to fluorescent behavior. However, the presence of the heavy chlorine atom could also promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence.

Detailed studies on specifically synthesized derivatives would be necessary to fully characterize their luminescence properties, including the determination of excitation and emission wavelengths, quantum yields, and excited-state lifetimes. Such studies would provide deeper insights into the electronic structure and potential applications of these compounds in areas such as sensing and imaging.

Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for examining the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. For 3-Chloro-4-ethoxy-5-methoxybenzoic acid, DFT calculations are instrumental in understanding its reactivity and kinetic stability.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is generally localized over the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. Theoretical calculations for structurally similar aromatic compounds suggest that the HOMO-LUMO energy gap would be a key determinant of its bioactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative DFT Data)
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.70

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral potential.

In the case of this compound, the MEP surface would show a significant negative potential (red) around the oxygen atoms of the carboxylic acid, ethoxy, and methoxy groups, highlighting their role as hydrogen bond acceptors. A positive potential (blue) would be expected around the acidic proton of the carboxylic acid group, indicating its function as a hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Identification of Stable Conformers and Energy Landscapes

For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations can exist. The potential energy surface (PES) can be scanned by systematically rotating the key dihedral angles, such as those associated with the ethoxy, methoxy, and carboxylic acid groups relative to the benzene (B151609) ring. This process reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Rotational Barriers of Substituents

The energy required to rotate the substituents (ethoxy, methoxy, and carboxylic acid groups) around their bonds to the aromatic ring can be calculated. These rotational barriers provide insight into the molecule's flexibility. For instance, steric hindrance between the substituents can lead to higher rotational barriers, restricting the conformational freedom of the molecule. The orientation of the carboxylic acid group, in particular, is critical as it can influence its ability to form dimers through hydrogen bonding.

Table 2: Calculated Rotational Barriers for Key Substituents of this compound (Illustrative Data)
Rotatable BondRotational Barrier (kcal/mol)
Aryl-COOH5.5 - 7.0
Aryl-OCH32.0 - 3.5
Aryl-OCH2CH33.0 - 4.5

Prediction of Spectroscopic Parameters via Ab Initio and DFT Calculations

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies, it is possible to aid in the experimental characterization of new compounds.

DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. researchgate.net For instance, the characteristic C=O stretching frequency of the carboxylic acid group, the O-H stretching, and the various C-H and C-O stretching modes can be predicted. While there is often a systematic overestimation of frequencies in calculated spectra due to the harmonic approximation, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. ijrte.org This predictive capability is invaluable for confirming the structure of a synthesized compound and for understanding its vibrational properties in detail.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in spectral assignment and structural confirmation. bohrium.comacs.org

Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework, such as the B3LYP functional with a basis set like 6-311++G(d,p). mdpi.comruc.dk The process involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by the calculation of magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would predict distinct chemical shifts for each unique proton and carbon atom. The aromatic protons would show characteristic splitting patterns influenced by their neighbors, while the protons of the ethoxy and methoxy groups would appear in the aliphatic region of the spectrum. The predicted values help to resolve ambiguities in experimental spectra and provide insight into the electronic environment of each nucleus. uobasrah.edu.iqdocbrown.info

Table 1: Illustrative Computed ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated using DFT/B3LYP/6-311++G(d,p) with TMS as a reference. Data is representative and based on typical values for similar structures.

Atom PositionComputed ¹H Shift (ppm)Computed ¹³C Shift (ppm)
Carboxyl (-COOH)12.5 - 13.5168.0 - 172.0
Aromatic C-H (Position 2)7.50 - 7.60112.0 - 115.0
Aromatic C-H (Position 6)7.45 - 7.55124.0 - 127.0
Methoxy (-OCH₃)3.85 - 3.9556.0 - 57.0
Ethoxy (-OCH₂CH₃)4.10 - 4.2064.0 - 65.0
Ethoxy (-OCH₂CH₃)1.40 - 1.5014.5 - 15.5
Aromatic C-Cl-120.0 - 123.0
Aromatic C-OEt-148.0 - 151.0
Aromatic C-OMe-152.0 - 155.0
Aromatic C-COOH-125.0 - 128.0

Simulated Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. vjst.vnresearchgate.netvjst.vn

Following geometric optimization, a frequency calculation is performed at the same level of theory. This computation yields a set of vibrational modes, each with a specific frequency (typically in cm⁻¹) and intensity. The assignments of these modes can be complex, but computational analysis, such as Potential Energy Distribution (PED), allows for the characterization of each vibration in terms of specific bond stretches, bends, and torsions. mdpi.com

For this compound, the simulated IR spectrum would feature prominent peaks corresponding to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), C-O and C-Cl stretches, and various aromatic C-C and C-H vibrations. tandfonline.comokstate.edulibretexts.org These theoretical spectra are invaluable for interpreting experimental results and understanding the molecule's force field. semanticscholar.org

Table 2: Illustrative Computed Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound Calculated using DFT/B3LYP/6-311++G(d,p). Data is representative and based on typical values for similar structures.

Vibrational ModeComputed Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)3400 - 3600 (monomer)Strong, Broad
C-H Stretch (Aromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1720 - 1750Very Strong
C=C Stretch (Aromatic Ring)1580 - 1620Strong to Medium
C-O Stretch (Ether & Acid)1200 - 1300Strong
C-Cl Stretch700 - 800Medium

Molecular Dynamics Simulations for Dynamic Behavior in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of compounds in different environments. researchgate.net By simulating this compound in various solvents, one can explore its conformational flexibility, solvation properties, and interactions with surrounding molecules. rsc.orgacs.orgnih.gov

Solvation Effects on Molecular Structure

The solvent environment can significantly influence the conformation and stability of a molecule. researchgate.net MD simulations can model how the structure of this compound adapts to solvents of varying polarity, such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and chloroform (B151607) (nonpolar). manchester.ac.uk

Simulations would likely show that in polar solvents like water, the carboxylic acid group becomes highly solvated through hydrogen bonding. This interaction can affect the rotational barrier of the carboxyl group relative to the aromatic ring. The conformation of the flexible ethoxy group may also shift to optimize its interaction with the solvent shell. nih.gov In contrast, in a nonpolar solvent, intramolecular forces and packing effects might play a more dominant role in determining the preferred conformation. yu.edu.jo

Interactions with Solvents and Other Molecules

MD simulations provide a detailed picture of the intermolecular forces between the solute and solvent molecules. nih.gov For this compound, key interactions include:

Hydrogen Bonding: The carboxylic acid group acts as both a hydrogen bond donor (from the -OH group) and acceptor (at the C=O oxygen). The ether oxygens of the methoxy and ethoxy groups also act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these bonds with protic solvent molecules. researchgate.net

Van der Waals and Hydrophobic Interactions: The aromatic ring and the ethyl group of the ethoxy substituent can engage in hydrophobic and van der Waals interactions, particularly in aqueous solutions. These non-specific interactions are crucial for understanding the molecule's solubility and aggregation behavior. nih.gov

Analysis tools like the Radial Distribution Function (RDF) can be used to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a quantitative measure of the solvation shell structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new molecules and provide principles for rational drug design. researchgate.netimist.ma

For a class of compounds including this compound, a QSAR study would begin by calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure:

Lipophilic Descriptors: Such as LogP (the logarithm of the octanol-water partition coefficient), which describes the molecule's hydrophobicity.

Electronic Descriptors: Including dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions. acs.org

Steric/Topological Descriptors: Such as molecular weight, surface area, and various topological indices that describe the size, shape, and branching of the molecule. nih.gov

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a combination of these descriptors to the observed biological activity (e.g., enzyme inhibition, toxicity). nih.govdergipark.org.trnih.gov A robust QSAR model for a series of benzoic acid derivatives could reveal, for instance, that increasing lipophilicity and the presence of an electron-withdrawing group at a specific position enhances activity, thereby guiding the synthesis of more potent analogues. mdpi.com

Application of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Natural Products

There is no available scientific literature detailing the use of 3-Chloro-4-ethoxy-5-methoxybenzoic acid as a building block in the total synthesis of complex natural products. Its role in such synthetic endeavors has not been documented in peer-reviewed research.

Integration into Bioactive Molecule Syntheses

No published studies were found that document the integration of this compound into the synthesis of known bioactive molecules. While derivatives of benzoic acid are common in pharmaceuticals, the application of this particular substituted benzoic acid has not been reported.

Precursor for Heterocyclic Compound Synthesis

The potential of this compound as a precursor for heterocyclic compounds has not been explored in the available chemical literature.

Formation of Benzofuran, Benzopyran, or Other Oxygen Heterocycles

There are no documented methods for the synthesis of benzofurans, benzopyrans, or other oxygen-containing heterocycles that utilize this compound as a starting material. While numerous strategies exist for the synthesis of these heterocyclic systems, they rely on different precursors. nih.govacs.orgnih.govjocpr.comscienceopen.com

Nitrogen-Containing Heterocycles Derived from Amidation Products

The conversion of this compound to its corresponding amide and subsequent cyclization to form nitrogen-containing heterocycles has not been reported in scientific literature. General methodologies for the synthesis of nitrogen heterocycles from amides are known, but they have not been applied to the amide derivative of this specific benzoic acid. researchgate.netorganic-chemistry.orgnih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

There are no research articles or studies focused on the role of this compound in supramolecular chemistry or self-assembly processes. The study of self-assembly for aromatic carboxylic acids is an active area of research, driven by intermolecular forces like hydrogen bonding and π-stacking to form ordered networks. acs.orgresearchgate.netresearchgate.netst-andrews.ac.uk However, the specific self-assembly behavior of this compound has not been investigated.

Design of Hydrogen-Bonded Architectures

No specific studies detailing the use of this compound in the design and synthesis of hydrogen-bonded architectures were identified. The molecule possesses a carboxylic acid group, which is a primary functional group for forming robust hydrogen bonds, as well as ether and chloro substituents that could act as weaker hydrogen bond acceptors. However, there are no published reports on how these functionalities have been exploited to create specific supramolecular assemblies or networks.

Crystal Engineering Applications

There is no available literature on the application of this compound in crystal engineering. Research in this area would typically involve the formation and analysis of co-crystals or salts to modify the physicochemical properties of the solid state. Despite the potential for this molecule to engage in various intermolecular interactions (such as hydrogen bonding, halogen bonding, and π-stacking), no crystal structures involving this compound, its co-crystals, or its salts have been deposited in crystallographic databases or discussed in scientific journals.

Intermediate in Polymer and Material Science

Research into the role of this compound as an intermediate in polymer and material science is not present in the current body of scientific literature.

Monomer for Polymeric Esters, Amides, or Aromatic Polyesters

No studies have been found that describe the use of this compound as a monomer for the synthesis of polymeric esters, amides, or aromatic polyesters. The synthesis of such polymers would involve the reaction of the carboxylic acid group with appropriate co-monomers (e.g., diols, diamines). However, no specific examples or data on the resulting polymer properties are available.

Incorporation into Functional Materials (e.g., Liquid Crystals, Photochromic Systems)

There is no documented evidence of this compound being incorporated into functional materials such as liquid crystals or photochromic systems. The rigid aromatic core and potential for intermolecular interactions could theoretically make it a candidate for such applications, but no research has been published to support this.

Development of Novel Synthetic Methodologies Using the Compound as a Model Substrate

No published research has utilized this compound as a model substrate for the development of new synthetic methodologies. Such studies would involve using the compound to test new reaction conditions, catalytic systems, or functional group transformations. The absence of such reports indicates that it has not been selected as a benchmark molecule for these purposes in the scientific community.

Exploration of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid in Mechanistic Research

Investigating Reaction Kinetics and Mechanisms with the Compound as a Probe

The unique substitution pattern of 3-chloro-4-ethoxy-5-methoxybenzoic acid makes it a potentially insightful tool for probing the mechanisms of chemical reactions, particularly those involving aromatic systems. Its utility would stem from the electronic and steric influences of its substituents on reaction rates and pathways.

Kinetic Isotope Effects in Aromatic Substitution Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the rate-determining step of a reaction. In electrophilic aromatic substitution, a primary KIE is typically observed when the C-H bond cleavage is part of the rate-determining step. For many such reactions, the initial attack of the electrophile is rate-limiting, and thus no significant KIE is observed. However, in cases where the subsequent deprotonation is slow, replacing a hydrogen atom with deuterium (B1214612) on the aromatic ring will slow the reaction rate.

While no studies have specifically measured the KIE for this compound, it is established that the nature of the electrophile and the electronic properties of the aromatic substrate can influence the rate-determining step. For this compound, the combined electron-donating effects of the ethoxy and methoxy (B1213986) groups would activate the ring towards electrophilic attack. This increased reactivity could potentially make the initial electrophilic addition so rapid that the subsequent proton loss becomes rate-limiting, leading to a measurable KIE.

Table 1: Theoretical Kinetic Isotope Effect (kH/kD) in a Hypothetical Aromatic Substitution Reaction

Reaction Type Expected kH/kD Rationale
Nitration ~1 The formation of the sigma complex is typically the slow step.
Sulfonation >1 The deprotonation step can be reversible and rate-limiting.

Reaction Pathway Elucidation

The specific arrangement of substituents on this compound can be used to trace reaction pathways. For instance, in nucleophilic aromatic substitution reactions, the chloro group would be the primary leaving group. The rate of such a reaction would be highly dependent on the electronic stabilization of the Meisenheimer complex intermediate by the other substituents. The electron-donating ethoxy and methoxy groups would generally disfavor this type of reaction by destabilizing the negatively charged intermediate.

Conversely, in reactions involving the carboxylic acid functionality, such as esterification or amide formation, the electronic nature of the ring substituents would influence the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

Understanding Stereoelectronic Effects of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the stereoelectronic effects of its substituents. These effects are a combination of resonance (mesomeric) and inductive effects, which either donate or withdraw electron density from the ring.

Influence of Chloro, Ethoxy, and Methoxy Groups

The three substituents on the benzoic acid ring each exert distinct electronic effects:

Ethoxy and Methoxy Groups: Both the ethoxy and methoxy groups are strong electron-donating groups. libretexts.org They exert a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atoms, but a much stronger electron-donating resonance effect (+M) due to the lone pairs on the oxygen atoms. This strong resonance effect significantly activates the aromatic ring towards electrophilic attack. libretexts.org

The combined effect of these substituents on this compound would be a net activation of the aromatic ring, with the directing influence being a complex interplay of the individual groups.

Resonance and Inductive Effects

The acidity of the carboxylic acid group is also modulated by these effects. Electron-withdrawing groups increase acidity by stabilizing the conjugate base (carboxylate anion), while electron-donating groups decrease acidity. libretexts.org Given the presence of two strong donating groups (ethoxy and methoxy) and one deactivating group (chloro), the pKa of this compound would be expected to be higher than that of benzoic acid itself.

Probing Intermolecular Interactions and Self-Association Behavior

Substituted benzoic acids are known to form hydrogen-bonded dimers in non-polar solvents. ucl.ac.ukresearchgate.net This self-association behavior is a critical factor in processes like crystallization and can influence the compound's solubility and reactivity. ucl.ac.uk The specific substituents on the aromatic ring can modulate the strength and nature of these intermolecular interactions.

Studies on other substituted benzoic acids have shown that the propensity for self-association is highly dependent on the solvent. ucl.ac.uk In solvents with a high hydrogen bond acceptor propensity, the solvent molecules can compete with the self-association of the benzoic acid by forming hydrogen bonds with the carboxylic acid group. ucl.ac.uk

Photochemical Reactivity and Excited State Behavior

The photochemical properties and excited state behavior of this compound have not been characterized in the scientific literature. Studies investigating its absorption and emission spectra, quantum yields, excited-state lifetimes, and potential photochemical reactions upon irradiation are absent. While general principles of photochemistry can be applied to predict potential reactivity based on the substituted benzoic acid structure, no specific experimental or computational studies have been published to confirm such behavior for this molecule. researchgate.netresearchgate.netnih.gov

Research into the photochemistry of benzoic acid and its derivatives often focuses on processes such as decarboxylation, photoreduction, and the formation of radical intermediates. researchgate.netumd.edu The specific influence of the chloro, ethoxy, and methoxy substituents on the excited state dynamics of this particular benzoic acid derivative remains an uninvestigated area. Without experimental or theoretical data, it is not possible to provide specifics on its excited-state pathways, such as intersystem crossing or fluorescence, or to detail any photochemical transformations it might undergo.

Consequently, a data table of photochemical properties for this compound cannot be generated.

Future Research Directions and Unexplored Potential of 3 Chloro 4 Ethoxy 5 Methoxybenzoic Acid

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of electron-donating (ethoxy, methoxy) and electron-withdrawing (chloro, carboxylic acid) groups on the aromatic ring of 3-Chloro-4-ethoxy-5-methoxybenzoic acid suggests a nuanced reactivity that is ripe for investigation. Future research could focus on elucidating its behavior in a variety of organic transformations. The interplay of these substituents is likely to direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions in ways that have yet to be fully mapped.

A pertinent example of its reactivity can be inferred from the successful synthesis of benzoyl amides using the closely related 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid. nih.gov This suggests that this compound can be readily converted to its corresponding acid chloride, which can then serve as a precursor for a wide range of amides, esters, and other carboxylic acid derivatives. nih.gov Investigating the kinetics and mechanisms of these reactions could reveal novel reactivity patterns influenced by the specific electronic and steric environment of the molecule.

Design of Advanced Materials with Tunable Properties

The rigid structure and diverse functional groups of this compound make it an attractive candidate as a building block for advanced materials. Its potential inclusion in polymers and metal-organic frameworks (MOFs) offers exciting possibilities for creating materials with tailored properties.

Application in Polymer Synthesis

Substituted benzoic acids can be utilized in the synthesis of polymers, where they can be incorporated into the polymer backbone or serve as pendant groups. ontosight.ai The presence of the chloro, ethoxy, and methoxy (B1213986) groups could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index. Future research could explore the polymerization of this compound or its derivatives to create novel polyesters or polyamides. The specific functionalities on the aromatic ring could also be leveraged for post-polymerization modification, allowing for the fine-tuning of material properties. Benzoic acid itself has been investigated as an organocatalyst for ring-opening polymerization, suggesting that derivatives like this compound could also be explored for similar catalytic activities. acs.org

Use as a Linker in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The carboxylic acid group of this compound is an ideal coordination site for forming such linkages. The design and synthesis of MOFs using this compound as a linker could lead to materials with unique porous structures and chemical environments within the pores. nih.govnih.gov The chloro, ethoxy, and methoxy groups would project into the pores of the MOF, influencing its adsorption properties and potential for applications in gas storage, separation, and catalysis. ekb.eg The specific functionalization of the linker is a key strategy for tuning the properties of MOFs for targeted applications. rsc.org

Potential Material ApplicationKey Feature of this compoundProspective Properties
Specialty PolymersMultifunctional aromatic monomerTunable solubility, thermal stability, and optical properties.
Metal-Organic FrameworksFunctionalized organic linkerTailored pore size and chemical environment for selective adsorption and catalysis.

Application in Novel Catalytic Systems

The structural features of this compound suggest its potential utility in the development of novel catalytic systems. The carboxylic acid moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the introduction of new functional groups at specific positions on the aromatic ring. While this has been demonstrated for benzoic acid in general, the specific electronic influence of the chloro, ethoxy, and methoxy substituents in this compound could lead to unique catalytic activities and selectivities.

Furthermore, derivatives of this molecule could be designed to act as ligands for metal catalysts. The oxygen atoms of the ethoxy and methoxy groups, along with the carboxylic acid, could form a multidentate coordination environment for a metal center. The electronic properties of the aromatic ring, modulated by the chloro substituent, would in turn influence the catalytic activity of the coordinated metal. Future research could involve the synthesis of such ligand-metal complexes and the evaluation of their performance in various catalytic transformations, such as cross-coupling reactions or oxidations.

Development of Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites on this compound presents both a challenge and an opportunity for the development of sophisticated chemo- and regioselective derivatization strategies. Future research should aim to selectively modify one functional group while leaving the others intact.

For instance, selective activation of the C-H bonds ortho to the carboxylic acid group is a promising avenue, as is the selective transformation of the carboxylic acid itself into amides, esters, or other functionalities. nih.govmdpi.com The development of orthogonal protection-deprotection strategies for the different functional groups would enable the synthesis of a diverse library of derivatives. These derivatives could then be screened for a wide range of applications, from pharmaceuticals to materials science. The insights gained from studying the selective derivatization of this molecule would contribute to the broader field of synthetic organic chemistry by providing new tools for the precise modification of complex aromatic compounds.

Integration into Emerging Fields of Chemical Research

In the field of chemical biology, derivatives of this compound could be explored as probes or modulators of biological processes. The specific substitution pattern may lead to interactions with biological targets, and the carboxylic acid provides a handle for conjugation to other molecules. While the biological activities of this specific compound are not yet widely studied, related substituted benzoic acids have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Finally, in the development of functional organic materials, the ethoxy and methoxy groups could be leveraged to influence the solid-state packing and electronic properties of materials for applications in organic electronics. The exploration of this compound and its derivatives in these and other emerging areas will undoubtedly unlock new and exciting scientific discoveries.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Chloro-4-ethoxy-5-methoxybenzoic acid from its precursor?

  • Methodological Answer : The compound can be synthesized via chlorination of a substituted benzoic acid precursor. For example, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux in inert solvents like dichloromethane or chloroform is commonly used . Ethoxy and methoxy groups must be introduced via alkylation or etherification prior to chlorination to avoid side reactions. Intermediate purification via recrystallization or column chromatography is recommended.

Q. How can researchers ensure high-purity isolation of this compound after synthesis?

  • Methodological Answer : Post-synthesis purification typically involves solvent recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or gradient column chromatography with silica gel. Purity can be confirmed via melting point analysis and HPLC (≥98% purity threshold). Trace impurities (e.g., unreacted precursors) are detectable via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., chloro, ethoxy, methoxy groups) and aromatic proton environments.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretches ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₁₀H₁₁ClO₄: 230.03). Cross-reference with PubChem or ECHA databases for spectral consistency .

Advanced Research Questions

Q. How can competing regioselectivity challenges be addressed during functionalization of the benzoic acid scaffold?

  • Methodological Answer : Regioselectivity is influenced by directing effects of substituents. For example:
  • Ethoxy and methoxy groups act as ortho/para directors, but steric hindrance may favor meta substitution.
  • Chlorination under controlled conditions (e.g., using FeCl₃ as a catalyst) can prioritize specific positions. Computational modeling (DFT) or Hammett parameters may predict reactivity trends .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity.
  • Compare experimental data with quantum-mechanical simulations (e.g., Gaussian calculations) or literature analogs (e.g., 3-Chloro-4-ethoxy-5-fluorobenzoic acid in ).
  • Verify via X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective for incorporating this compound into multi-step organic syntheses?

  • Methodological Answer :
  • Carboxylic acid activation : Convert to acyl chloride (using SOCl₂) for nucleophilic acyl substitution reactions.
  • Cross-coupling : Utilize Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-methoxy position.
  • Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during subsequent functionalization steps .

Q. How can substituent effects on biological activity be systematically studied using this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenase or kinases) to evaluate substituent-driven activity changes.
  • Structure-activity relationship (SAR) : Syntize analogs (e.g., replacing ethoxy with methoxy or varying halogen positions) and compare IC₅₀ values.
  • Molecular docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to rationalize experimental results .

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